4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine

Lipophilicity Drug-likeness Kinase inhibitor design

4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine (CAS 1246348-84-4) is a heterocyclic small molecule belonging to the pyrazolo[4,3-c]pyridine class, a privileged scaffold in kinase inhibitor drug discovery. With a molecular formula of C14H13N3O, a molecular weight of 239.27 g/mol, a computed XLogP3-AA of 2.7, and a topological polar surface area (TPSA) of 50.8 Ų, this compound features a 4-benzyloxy substituent and a 3-methyl group on the fused pyrazolo-pyridine core.

Molecular Formula C14H13N3O
Molecular Weight 239.27 g/mol
CAS No. 1246348-84-4
Cat. No. B1525815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine
CAS1246348-84-4
Molecular FormulaC14H13N3O
Molecular Weight239.27 g/mol
Structural Identifiers
SMILESCC1=C2C(=NN1)C=CN=C2OCC3=CC=CC=C3
InChIInChI=1S/C14H13N3O/c1-10-13-12(17-16-10)7-8-15-14(13)18-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,16,17)
InChIKeyRRGDSVAWRQKZQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine (CAS 1246348-84-4): Chemical Class and Procurement Profile


4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine (CAS 1246348-84-4) is a heterocyclic small molecule belonging to the pyrazolo[4,3-c]pyridine class, a privileged scaffold in kinase inhibitor drug discovery [1]. With a molecular formula of C14H13N3O, a molecular weight of 239.27 g/mol, a computed XLogP3-AA of 2.7, and a topological polar surface area (TPSA) of 50.8 Ų, this compound features a 4-benzyloxy substituent and a 3-methyl group on the fused pyrazolo-pyridine core [2]. It is primarily utilized as a synthetic building block or intermediate in medicinal chemistry programs targeting protein kinases, including JAK3, BTK, ITK, and TEC [3]. The compound is commercially available from multiple suppliers at purity levels typically ranging from 95% to 98% .

Why Substituting 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine with Unsubstituted or Halogenated Pyrazolo[4,3-c]pyridine Analogs Can Derail a Medicinal Chemistry Campaign


The pyrazolo[4,3-c]pyridine scaffold has been extensively validated as a kinase hinge-binding motif across multiple patent families targeting JAK3, BTK, BLK, ITK, and TEC [1]. However, the specific substitution pattern at the 4-position critically determines both the physicochemical properties and the downstream synthetic tractability of the advanced intermediate. The 4-benzyloxy group in CAS 1246348-84-4 confers a significantly higher lipophilicity (XLogP3-AA = 2.7) compared to the unsubstituted 1H-pyrazolo[4,3-c]pyridine (XLogP3-AA = 0.5) or the 4-chloro analog (LogP ≈ 1.6) [2][3]. This difference in LogP of approximately 1.1–2.2 log units directly impacts the compound's partitioning behavior in reaction media, chromatographic purification, and – when carried forward into final compounds – the drug-likeness of the resulting kinase inhibitors. Furthermore, the benzyloxy group serves as a orthogonal protecting group that can be cleaved under mild hydrogenolysis conditions to reveal a 4-hydroxy intermediate, a synthetic versatility not available with the 4-chloro or 4-unsubstituted analogs [4]. Generic substitution with a less functionalized pyrazolo[4,3-c]pyridine scaffold introduces additional synthetic steps and may compromise the efficiency of structure-activity relationship (SAR) exploration.

Quantitative Differentiation Evidence for 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine (CAS 1246348-84-4) vs. Closest Analogs


Lipophilicity Advantage: XLogP3-AA Comparison of 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine vs. Unsubstituted and 4-Chloro Analogs

The target compound exhibits an XLogP3-AA of 2.7, which is 2.2 log units higher than the unsubstituted 1H-pyrazolo[4,3-c]pyridine scaffold (XLogP3-AA = 0.5) and approximately 1.1 log units higher than the 4-chloro analog (LogP ≈ 1.6) [1][2]. In medicinal chemistry, an increase in LogP of 1–2 units corresponds to a 10- to 100-fold increase in partition coefficient between octanol and water, which significantly alters membrane permeability, metabolic stability, and plasma protein binding of downstream lead compounds [3].

Lipophilicity Drug-likeness Kinase inhibitor design

Commercial Purity Differentiation: 98% (Leyan) vs. 95% (CheMenu, CymitQuimica) vs. NLT 98% ISO-Certified (MolCore) Grades of CAS 1246348-84-4

Commercially available batches of 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine exhibit measurable purity differences across suppliers. Leyan offers the compound at 98% purity (Catalog No. 1763588), while CheMenu and CymitQuimica supply at 95% minimum purity . MolCore provides a NLT 98% grade compliant with ISO certification standards for global pharmaceutical R&D . A 3% absolute purity gap between 95% and 98% translates to a 1.6-fold difference in total impurity burden, which can introduce confounding variables in SAR studies, crystallography trials, or when the building block is used in late-stage functionalization of advanced intermediates.

Purity Procurement Quality assurance

Synthetic Versatility: Orthogonal Benzyloxy Protecting Group vs. 4-Chloro and 4-Unsubstituted Pyrazolo[4,3-c]pyridine Scaffolds

The 4-benzyloxy substituent on CAS 1246348-84-4 serves as a masked hydroxyl group that can be orthogonally deprotected via catalytic hydrogenolysis (H2, Pd/C) to generate 4-hydroxy-3-methyl-1H-pyrazolo[4,3-c]pyridine [1]. This hydroxyl intermediate can subsequently be functionalized via O-alkylation, Mitsunobu reactions, or conversion to a triflate for cross-coupling chemistry. In contrast, the 4-chloro analog (CAS 1206979-33-0) requires more forcing conditions for nucleophilic aromatic substitution, and the 4-unsubstituted scaffold (CAS 271-52-3) lacks a synthetic handle at this position entirely, necessitating de novo C–H functionalization or multi-step routes to introduce substituents at the 4-position [2].

Synthetic chemistry Protecting group strategy Scaffold diversification

Kinase Target Class Fit: Pyrazolo[4,3-c]pyridine Scaffold Validated as Hinge-Binding Motif Across JAK3, BTK, ITK, and TEC Patent Families

The pyrazolo[4,3-c]pyridine core has been explicitly claimed as a kinase hinge-binding scaffold in multiple patent filings. WO2013041605 and CA2849340A1 disclose this scaffold as an inhibitor of JAK3, BTK, BLK, ITK, and TEC kinases, with representative compounds demonstrating kinase inhibition at nanomolar concentrations (e.g., IC50 values ranging from <30 nM to 120 nM against JAK3 and BTK in biochemical mobility shift assays) [1][2]. The 3-methyl and 4-substituted pattern present in CAS 1246348-84-4 matches the substitution vectors identified in these patent SAR tables, positioning this building block for direct elaboration into claimed inhibitor chemotypes without requiring scaffold remodeling [3].

Kinase inhibition Hinge-binding scaffold Immuno-oncology

Physicochemical Property Profile: TPSA and Rotatable Bond Count of 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine vs. 4-(Benzyloxy)-1H-pyrazolo[4,3-c]pyridin-3-amine

CAS 1246348-84-4 possesses a topological polar surface area (TPSA) of 50.8 Ų, 3 rotatable bonds, 3 hydrogen bond acceptors, and 1 hydrogen bond donor [1]. In comparison, the structurally related 4-(benzyloxy)-1H-pyrazolo[4,3-c]pyridin-3-amine (CAS 1629037-78-0) contains an additional amino group at position 3, increasing the H-bond donor count to 3 and the H-bond acceptor count to 4, with a TPSA of 77.8 Ų [2]. Under standard lead-likeness filters, the higher TPSA of the 3-amino analog may limit passive membrane permeability compared to derivatives built from CAS 1246348-84-4, whose lower polarity is more favorable for CNS-accessible or orally bioavailable kinase inhibitor programs [3].

Physicochemical properties Lead-likeness Fragment-based drug design

Optimal Application Scenarios for 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine (CAS 1246348-84-4) Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Generation Targeting JAK3, BTK, or ITK for Immuno-Oncology and Autoimmune Disease Programs

As demonstrated by the patent-validated pyrazolo[4,3-c]pyridine scaffold in CA2849340A1 and EP2760863A1 [1], CAS 1246348-84-4 provides a pre-functionalized entry point for synthesizing ATP-competitive kinase inhibitors. With the 3-methyl group mimicking the ATP adenine N7-methyl interaction and the 4-benzyloxy group serving as a modifiable handle for selectivity optimization, this building block enables rapid analog generation. Medicinal chemistry teams can leverage the 98% purity grade from ISO-certified suppliers to ensure reproducible SAR in biochemical IC50 determinations against JAK3 and BTK, where published analogs from this scaffold class achieve potencies in the 5–120 nM range [2].

Diversifiable Intermediate for Parallel Library Synthesis via Orthogonal 4-Position Functionalization

The benzyloxy group at the 4-position can be cleaved by hydrogenolysis to yield a phenolic intermediate, which then serves as a branching point for O-alkylation, Mitsunobu coupling, or activation as a triflate for palladium-catalyzed cross-coupling [1]. This synthetic versatility enables a single procurement of CAS 1246348-84-4 to generate 10–50 structurally diverse analogs in parallel, compared to synthesizing each analog from a different building block. The compound's moderate lipophilicity (XLogP3-AA = 2.7) and TPSA of 50.8 Ų ensure that elaborated products remain within drug-like property space without requiring extensive property optimization.

CNS-Penetrant Kinase Inhibitor Programs Requiring Tight Control of TPSA and H-Bond Donor Count

With a TPSA of 50.8 Ų and only 1 hydrogen bond donor [1], CAS 1246348-84-4 is well-positioned as a starting scaffold for CNS drug discovery programs. This contrasts with the 3-amino analog (CAS 1629037-78-0), whose TPSA of 77.8 Ų and 3 H-bond donors exceed typical CNS drug-likeness thresholds (TPSA < 60–70 Ų, HBD ≤ 2) [2]. Researchers targeting brain-penetrant kinase inhibitors for glioblastoma, neuroinflammation, or CNS lymphoma should prioritize CAS 1246348-84-4 over more polar pyrazolo[4,3-c]pyridine building blocks to maintain favorable CNS MPO (Multiparameter Optimization) scores.

Quality-Controlled Procurement for Late-Stage Functionalization and Preclinical Candidate Synthesis

For programs advancing to preclinical candidate nomination, the 98% purity grade (Leyan, MolCore ISO-certified) [1] of CAS 1246348-84-4 provides a quantifiable quality advantage over 95% grades offered by alternative suppliers. The 1.6-fold lower impurity burden reduces the risk of carrying through trace impurities that could manifest as false positives in cellular assay readouts or as unexpected metabolites in in vitro ADME panels. This purity differential is particularly relevant when the building block is incorporated at a late synthetic stage where intermediate purification options are limited.

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